N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide
Overview
Description
N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an imidazoquinazoline core, and a butanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazoquinazoline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the furan ring: This step involves the attachment of the furan ring to the imidazoquinazoline core via a carbamoylation reaction.
Attachment of the butanamide side chain: This is typically done through a nucleophilic substitution reaction.
Cyclohexyl group introduction: This can be achieved through a reductive amination reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The imidazoquinazoline core can be reduced under appropriate conditions.
Substitution: The butanamide side chain can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced imidazoquinazoline derivatives.
Substitution: Substituted butanamide derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure suggests potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The furan ring and imidazoquinazoline core may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-2-{[2-(2-{[(thiophene-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide: Similar structure but with a thiophene ring instead of a furan ring.
N-cyclohexyl-2-{[2-(2-{[(pyrrole-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
The presence of the furan ring in N-cyclohexyl-2-{[2-(2-{[(furan-2-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide imparts unique electronic and steric properties, which may result in distinct biological activities compared to its analogs with different heterocyclic rings.
Properties
IUPAC Name |
N-cyclohexyl-2-[[2-[3-(furan-2-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]butanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O4S/c1-2-23(26(35)30-18-9-4-3-5-10-18)38-28-32-21-13-7-6-12-20(21)25-31-22(27(36)33(25)28)14-15-24(34)29-17-19-11-8-16-37-19/h6-8,11-13,16,18,22-23H,2-5,9-10,14-15,17H2,1H3,(H,29,34)(H,30,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWIHFONVLGMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCCC1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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